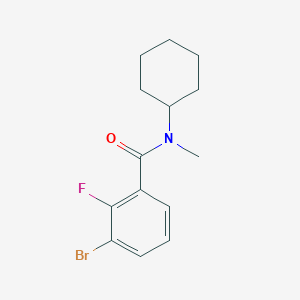

3-bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide

Description

3-Bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide is a disubstituted benzamide derivative featuring a bromine atom at the 3-position and a fluorine atom at the 2-position on the benzene ring. The amide nitrogen is substituted with both a cyclohexyl group and a methyl group, distinguishing it from simpler mono-substituted analogues. This structural complexity imparts unique physicochemical properties, such as increased lipophilicity, which may enhance membrane permeability in biological systems.

Properties

IUPAC Name |

3-bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrFNO/c1-17(10-6-3-2-4-7-10)14(18)11-8-5-9-12(15)13(11)16/h5,8-10H,2-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFJSXYUCMRBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=C(C(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide typically involves the reaction of 3-bromobenzoyl chloride with cyclohexylamine and 2-fluoro-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

3-Bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and liquid crystals.

Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target enzyme. Additionally, it can interfere with protein-protein interactions, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

A comparative analysis of key structural analogues is summarized below:

Physicochemical and Reactivity Profiles

- Lipophilicity : The target compound’s cyclohexyl and methyl groups contribute to higher logP values compared to analogues like 3-chloro-2-fluoro-N-methoxy-N-methylbenzamide, which has polar methoxy substituents .

- In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains an electron-donating methyl group, favoring metal coordination at the ortho position .

- Crystallography : Structural analogues such as 3-bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide have been characterized using X-ray diffraction, with software like SHELX employed for refinement . The target compound may require similar analytical methods for confirmation.

Functional and Application Differences

- Metal-Catalyzed Reactions : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide makes it superior for directing C–H activation, a feature absent in the target compound .

- Synthetic Utility : The chloro-substituted analogue () could serve as a halogen-rich intermediate for cross-coupling reactions, whereas the target’s N-methyl group might hinder such reactivity .

Biological Activity

3-bromo-N-cyclohexyl-2-fluoro-N-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H15BrFNO

- Molecular Weight : 303.17 g/mol

The presence of bromine and fluorine atoms in the structure is significant as these halogens can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways.

- DNA Interaction : Potential interactions with nucleic acids may affect gene expression and protein synthesis.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 (Breast Cancer) | 5.1 | Induces apoptosis via caspase activation |

| Study B | HCT116 (Colorectal Cancer) | 7.8 | Inhibits cell proliferation through cell cycle arrest |

| Study C | A549 (Lung Cancer) | 6.4 | Modulates EGFR signaling pathways |

Case Studies

- Study A : Investigated the effects of the compound on MDA-MB-231 cells, revealing that it induced apoptosis through increased levels of caspase-3 and -9, suggesting a mitochondrial pathway involvement.

- Study B : Focused on HCT116 cells, where treatment with the compound resulted in significant cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent.

- Study C : Explored the impact on A549 cells and demonstrated that the compound inhibited EGFR signaling, leading to reduced cell viability and migration.

Comparative Analysis

When compared to similar compounds, such as 3-bromo-N-methylbenzamide and other fluorinated benzamides, this compound shows enhanced potency in inhibiting cancer cell growth. The following table highlights differences in biological activity:

| Compound | Structure Variations | Anticancer Activity (IC50) |

|---|---|---|

| 3-bromo-N-methylbenzamide | Lacks cyclohexyl and fluorine groups | 12.5 µM |

| 2-fluoro-N-methylbenzamide | Lacks bromine and cyclohexyl groups | 15.0 µM |

| This compound | Contains both cyclohexyl and fluorine groups | 5.1 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.